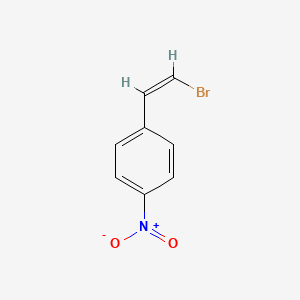
(Z)-1-(2-Bromovinyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromovinyl group and a nitrobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Bromovinyl)-4-nitrobenzene typically involves the reaction of phenols with bromoalkynes. One-pot reactions of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which can then be converted to this compound through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed C-H bond functionalization and intramolecular cyclization techniques are likely employed to achieve high yields and regioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(2-Bromovinyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the bromovinyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include substituted nitrobenzenes.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(2-Bromovinyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-1-(2-Bromovinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-Bromovinyl Phenyl Ethers: Similar in structure but differ in the functional groups attached to the phenyl ring.
(Z)-2-Bromovinyl-MIDA Boronate: A versatile building block for small molecule synthesis, used in iterative cross-coupling reactions.
Uniqueness
(Z)-1-(2-Bromovinyl)-4-nitrobenzene is unique due to the presence of both a bromovinyl group and a nitro group on the benzene ring
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
1-[(Z)-2-bromoethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5- |
InChI-Schlüssel |
WUOJWZYDGWRQLI-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



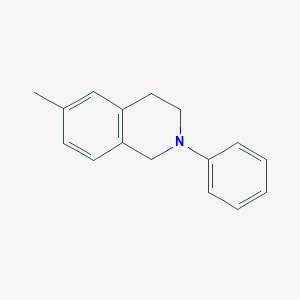
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
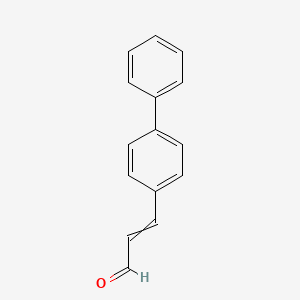
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
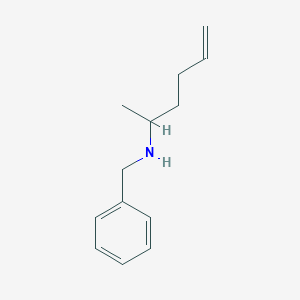

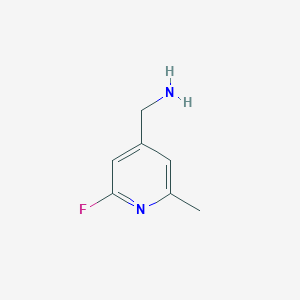


![4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)

![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
![Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13649369.png)
